1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoyl group, and a cyanomethyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of a benzoyl intermediate through the reaction of benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction, often using cyanomethyl bromide in the presence of a base.
Coupling with Piperidine: The final step involves coupling the benzoyl intermediate with piperidine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-[2-[[3-(Cyanomethyl)benzoyl]-ethylamino]acetyl]piperidine-3-carboxylic acid: Variation in the alkyl chain length.
Uniqueness: 1-[2-[[3-(Cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-[2-[[3-(cyanomethyl)benzoyl]-methylamino]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20(17(23)14-5-2-4-13(10-14)7-8-19)12-16(22)21-9-3-6-15(11-21)18(24)25/h2,4-5,10,15H,3,6-7,9,11-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFQVZGNWTCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C2=CC=CC(=C2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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